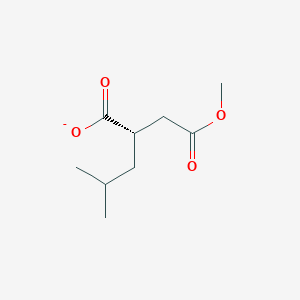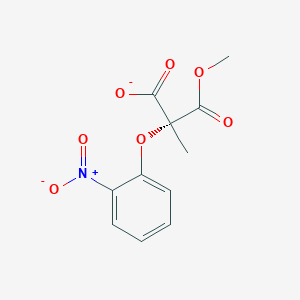
(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate typically involves multiple steps. One common method includes the esterification of 2-nitrophenol with 3-methoxy-2-methyl-3-oxopropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-3-methoxy-2-methyl-3-oxopropanoate.
Reduction: Formation of 3-methoxy-2-methyl-3-oxopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol: Another compound with a nitrophenoxy group, but with a different backbone structure.
2-Bromoacetonitrile: Contains a nitrile group and is used in similar synthetic applications.
Uniqueness
(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitrophenoxy groups make it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
188407-82-1 |
|---|---|
Molecular Formula |
C11H10NO7- |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C11H11NO7/c1-11(9(13)14,10(15)18-2)19-8-6-4-3-5-7(8)12(16)17/h3-6H,1-2H3,(H,13,14)/p-1/t11-/m1/s1 |
InChI Key |
PLYVOZCGQKOEGR-LLVKDONJSA-M |
Isomeric SMILES |
C[C@@](C(=O)[O-])(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
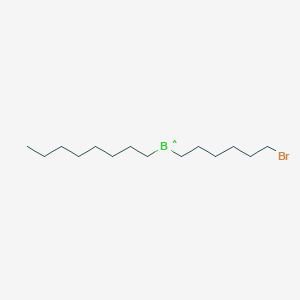
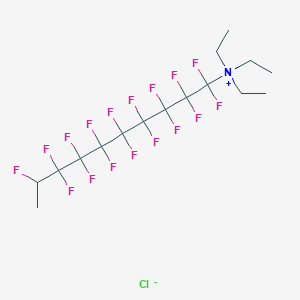
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
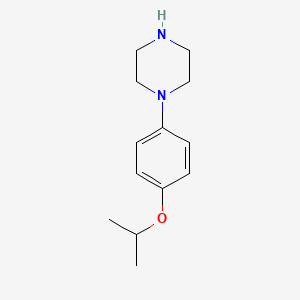
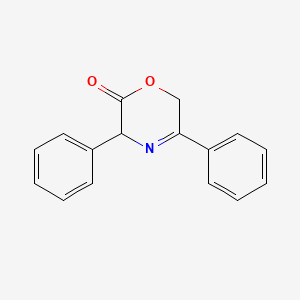
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
